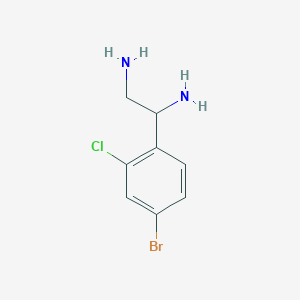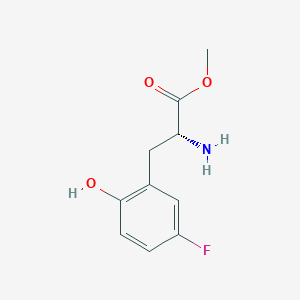
(R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may involve the following steps:
Formation of the Phenethyl Group:
Formation of the Triazaundecanoic Acid Backbone: This step involves the construction of the triazaundecanoic acid backbone through a series of condensation and cyclization reactions.
Introduction of the Oxo and Methyl Groups:
Industrial Production Methods
Industrial production of ®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid may involve large-scale synthesis using optimized reaction conditions and high-throughput techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
科学的研究の応用
®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used as a probe to study biological processes and as a potential therapeutic agent.
Medicine: The compound can be investigated for its potential pharmacological properties and therapeutic applications.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism by which ®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid can be compared with other similar compounds, such as:
®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid: This compound has a similar structure but may differ in its stereochemistry or functional groups.
(S)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid: This compound has a different stereochemistry, which may result in different biological activities and properties.
6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid: This compound lacks the ® configuration, which may affect its interactions with molecular targets.
The uniqueness of ®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C19H29N3O5 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
(2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-ylcarbamoylamino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-18(2,3)27-17(26)22-19(4,5)21-16(25)20-14(15(23)24)12-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,22,26)(H,23,24)(H2,20,21,25)/t14-/m1/s1 |
InChIキー |
BMQNVIFBQDAOHX-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC(C)(C)NC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C)NC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)



![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)

![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)

![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)


